molecular formula C13H15FO3 B13015960 tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate

tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate

Cat. No.: B13015960
M. Wt: 238.25 g/mol
InChI Key: OAJBKYMMFYGHBA-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate is a β-keto ester featuring a 2-fluorophenyl substituent and a tert-butyl ester group. This compound is structurally significant in organic synthesis, particularly as an intermediate for pharmaceuticals and receptor modulators. The tert-butyl group enhances steric protection of the ester moiety, improving stability under basic or acidic conditions .

Properties

Molecular Formula

C13H15FO3

Molecular Weight

238.25 g/mol

IUPAC Name

tert-butyl 3-(2-fluorophenyl)-3-oxopropanoate

InChI

InChI=1S/C13H15FO3/c1-13(2,3)17-12(16)8-11(15)9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3

InChI Key

OAJBKYMMFYGHBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-fluorophenyl)-3-oxopropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group or the fluorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted esters or aromatic compounds.

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It serves as a model substrate for investigating ester hydrolysis and other related biochemical processes.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in treating various medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release the active fluorophenyl moiety, which can then interact with biological targets. The pathways involved may include ester hydrolysis, nucleophilic attack, and subsequent biochemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate vs. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

  • Ester Group : The tert-butyl ester provides superior steric protection compared to the ethyl ester, reducing hydrolysis rates in aqueous or enzymatic environments .
  • Stability: The ethyl analog (Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) is more prone to hydrolysis due to lower steric hindrance, as evidenced by its use in transient synthetic steps .

This compound vs. tert-Butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate

  • Synthetic Utility: The cyanopyridinyl derivative is a key intermediate for mGlu2/3 receptor modulators, while the fluorophenyl variant is more commonly used in fluorinated drug precursors .

Stability and Reactivity

  • Degradation: tert-Butyl esters with sensitive substituents (e.g., oxazolidinones in ) degrade in acidic gastric fluid, but the 2-fluorophenyl group in the target compound enhances stability due to reduced electron density at the ester linkage .
  • Hydrolytic Stability : The tert-butyl group in the target compound resists hydrolysis under physiological pH better than ethyl or methyl esters, making it preferable for prodrug designs .

Data Table: Key Comparisons

Compound Name Structural Features Physical Properties (IR/NMR) Stability Synthetic Route Biological Relevance
This compound 2-fluorophenyl, tert-butyl ester IR: 1746 cm⁻¹ (C=O), 1507 cm⁻¹ (C-F); NMR: δ 1.45 (t-Bu), 7.2–8.0 (Ar) Stable under basic/neutral conditions Condensation of tert-butyl acetate with 2-fluorobenzoyl chloride Fluorinated drug intermediate
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate Ethyl ester, 2-fluorophenyl IR: ~1740 cm⁻¹ (C=O); NMR: δ 1.25 (CH3), 4.15 (CH2) Hydrolyzes readily in acidic/basic media Esterification of acid with ethanol Transient synthetic intermediate
tert-Butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate Cyanopyridinyl, tert-butyl ester IR: 1732 cm⁻¹ (C=O), 2220 cm⁻¹ (C≡N) Stable in organic solvents Multi-step batch synthesis via cyanotrimethylsilane mGlu2/3 receptor modulator intermediate

Biological Activity

tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and a 2-fluorophenyl moiety attached to a 3-oxopropanoate framework, enhances its lipophilicity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

Property Description
Molecular Formula C13H15F O3
Functional Groups Tert-butyl, fluorophenyl, oxopropanoate
Unique Features Enhanced lipophilicity due to fluorine substitution

The presence of fluorine in the phenyl ring is particularly noteworthy as it influences the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that derivatives with fluorinated aromatic systems can enhance antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

In addition to its antimicrobial properties, this compound is being investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of specific cancer cell lines by targeting metabolic pathways essential for cancer cell proliferation . The structural modifications provided by the fluorine atom could enhance its selectivity towards cancerous cells while minimizing effects on normal cells.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biochemical pathways. The modulation of these pathways may lead to therapeutic outcomes in both antimicrobial and anticancer contexts .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SAR) and potential applications:

  • Antimicrobial Activity : A study comparing various fluoroaryl derivatives found that those with enhanced lipophilicity exhibited improved antibacterial activity. For example, compounds with similar oxopropanoate structures demonstrated significant inhibition zones in disc diffusion assays against S. aureus .
  • Anticancer Activity : Research on related esters indicated that modifications in the alkyl chain length and substitution patterns significantly affected their potency against breast cancer cell lines (MCF-7, SK-BR-3). The presence of a fluorine atom was correlated with increased cytotoxicity .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound Activity Type Notable Findings
tert-Butyl 3-(4-methoxyphenyl)-3-oxopropanoateAntimicrobialExhibits different electronic properties affecting reactivity
Ethyl 3-(4-fluorophenyl)-3-oxobutanoateAnticancerDifferent solubility and reactivity due to ethyl substitution
tert-Butyl 2-diazo-3-oxobutanoateReactive IntermediatesKnown for its reactivity in cycloaddition reactions

This table illustrates how variations in substituents can lead to different biological activities and mechanisms.

Q & A

Q. What are the established synthetic routes for tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate?

  • Methodological Answer : The compound is synthesized via base-mediated condensation. A representative batch method involves:
  • Step 1 : Prepare a pyridine derivative (e.g., methyl 2-cyanoisonicotinate) using mCPBA and TMSCN .
  • Step 2 : Condense the intermediate with tert-butyl acetate using LDA (lithium diisopropylamide) in THF at −78°C for 4 hours .
  • Key Considerations : Strict temperature control (−78°C) ensures enolate formation without side reactions.

Table 1 : Comparison of Synthetic Approaches

MethodReagents/ConditionsYield EfficiencyReference
Batch SynthesisLDA, THF, −78°C, 4hModerate
Flow Synthesis*Continuous microreactor (hypothetical)Higher
*Flow synthesis is proposed based on analogous intermediates in receptor NAM preparation .

Q. How can researchers characterize tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for fluorophenyl) and ketone/ester carbonyl signals (δ 165–175 ppm). For analogous compounds, tert-butyl groups appear as singlets at δ 1.2–1.5 ppm .
  • LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns. HRMS should match calculated masses within 5 ppm error .
  • IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound under different storage conditions?

  • Methodological Answer :
  • Solubility : Analogous fluorophenyl esters (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate) show limited water solubility (0.44 g/L at 25°C) but dissolve in organic solvents (acetonitrile, THF) .
  • Stability : Store at −20°C in inert atmospheres to prevent hydrolysis of the tert-butyl ester. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How to optimize the yield of tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate in large-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Transition from batch to continuous flow synthesis reduces reaction time and improves reproducibility. For similar β-ketoesters, flow reactors achieved 79% yield in scaled preparations .
  • Catalyst Screening : Test alternatives to LDA (e.g., NaHMDS) for enolate formation under milder conditions .
  • In-line Analytics : Use FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental HRMS with theoretical values (e.g., δ 332.0801 observed vs. 332.0729 calculated for analogous compounds) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions. For fluorophenyl derivatives, NOESY can confirm substituent positions .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals in hexane/ethyl acetate mixtures .

Q. What strategies are employed to evaluate the biological activity of derivatives?

  • Methodological Answer :
  • SAR Studies : Modify the fluorophenyl or tert-butyl groups to assess receptor binding (e.g., mGlu2/3 NAMs). Introduce substituents via Suzuki coupling or nucleophilic substitution .
  • In Vitro Assays : Test inhibition of target enzymes/receptors using fluorescence polarization or radioligand binding .
  • Metabolic Stability : Use liver microsomes to measure half-life and identify metabolic hotspots (e.g., ester hydrolysis) .

Q. How to design derivatization strategies for tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate in medicinal chemistry?

  • Methodological Answer :
  • Intermediate Functionalization : Convert the ketone to a hydrazone or oxime for heterocycle formation (e.g., pyrazoles, isoxazoles) .
  • Cross-Coupling : Employ Heck or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the fluorophenyl ring .
  • Prodrug Design : Replace the tert-butyl ester with hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance bioavailability .

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